(S)-2-Amino-1,1,3-triphenylpropan-1-ol: Structural Analysis and Catalytic Utility
(S)-2-Amino-1,1,3-triphenylpropan-1-ol: Structural Analysis and Catalytic Utility
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Executive Summary
(S)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS: 79868-78-3) is a privileged chiral amino alcohol derived from L-phenylalanine.[1] Unlike its parent amino acid or the simple reduction product (L-phenylalaninol), this molecule features a bulky gem-diphenyl carbinol moiety.[1] This structural modification is not merely cosmetic; it provides the steric locking mechanism required for high enantioselectivity in asymmetric catalysis.
This guide details the structural properties, validated synthesis protocols, and the mechanistic role of this ligand as the precursor to the Itsuno-Corey Oxazaborolidine (CBS Catalyst) , a cornerstone reagent for the enantioselective reduction of prochiral ketones.
Structural Analysis & Stereochemistry
The "Gem-Diphenyl" Effect
The defining feature of this molecule is the presence of two phenyl rings at the C-1 position.
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Steric Wall: The two phenyl groups create a significant steric barrier. In a catalytic transition state, these groups force incoming substrates into specific orientations to minimize steric clash.
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Thorpe-Ingold Effect: The gem-diphenyl substitution compresses the internal bond angle at C-1, favoring ring closure.[1] This is critical when the molecule reacts with borane to form the five-membered oxazaborolidine ring, making the catalyst formation thermodynamically favorable and kinetically rapid.
Conformational Rigidity
The molecule possesses a 1,2-amino alcohol motif.[1] In solution, it exhibits intramolecular hydrogen bonding between the hydroxyl proton and the amine nitrogen.
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Chiral Center: The stereocenter at C-2 retains the (S)-configuration from L-phenylalanine.[1]
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Side Chain: The benzyl group at C-2 acts as a secondary steric director, often referred to as the "concave/convex" face differentiator in the resulting catalyst.
Experimental Protocol: Synthesis
Note: This protocol utilizes a Grignard addition to an amino ester.[1][2] Strict anhydrous conditions are required.
Reaction Scheme
The synthesis involves the addition of excess phenylmagnesium bromide to L-phenylalanine methyl ester.
Figure 1: Retrosynthetic pathway via Grignard addition.[1]
Step-by-Step Methodology
Reagents:
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L-Phenylalanine methyl ester hydrochloride (10.0 g, 46.4 mmol)[1]
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Phenylmagnesium bromide (3.0 M in Et2O, 65 mL, ~4.2 equiv)
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Anhydrous THF (100 mL)
Procedure:
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Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.
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Free Basing (In-situ): Suspend the ester hydrochloride in THF. While cooling to 0°C, slowly add the Grignard reagent. Critical: The first equivalent acts as a base to deprotonate the amine hydrochloride.
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Addition: Continue adding the PhMgBr dropwise over 45 minutes. The solution will turn turbid/yellow.
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Reaction: Allow the mixture to warm to room temperature, then heat to gentle reflux for 2 hours.
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Why Reflux? The steric bulk of the forming trityl group hinders the addition of the second phenyl ring. Thermal energy ensures complete conversion from the ketone intermediate to the tertiary alcohol.
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Quench: Cool to 0°C. Carefully quench with saturated aqueous NH4Cl. Caution: Exothermic.
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Workup: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine organics, wash with brine, and dry over Na2SO4.
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Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (SiO2, Hexanes/EtOAc 1:1 with 1% Et3N) to yield white crystals.
Yield Expectation: 75-85%. Melting Point: 139–141 °C.[1]
Characterization Data
The following data confirms the structural integrity of the synthesized ligand.
| Technique | Parameter | Observation/Value | Interpretation |
| 1H NMR | δ 7.10–7.60 (m, 15H) | Multiplet | Aromatic protons (3x Phenyl rings).[1] |
| δ 3.98 (dd, 1H) | Doublet of doublets | Methine proton (CH-N) at the chiral center. | |
| δ 2.45 (dd, 1H), 2.85 (dd, 1H) | Diastereotopic pair | Benzylic protons (-CH2-Ph).[1] Distinct shifts confirm chiral environment.[1] | |
| Optical Rotation | -83.0° (c=1, CHCl3) | Negative rotation confirms (S)-configuration retention.[1] | |
| IR | 3300-3400 cm⁻¹ | Broad peak | O-H and N-H stretching vibrations.[1] |
Application: The CBS Reduction
The primary utility of (S)-2-Amino-1,1,3-triphenylpropan-1-ol is the generation of the oxazaborolidine catalyst.[1]
Mechanistic Logic
When treated with Borane (BH3) or a boronic acid, the amino alcohol forms a rigid 5-membered ring.
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Activation: A second molecule of borane coordinates to the nitrogen (Lewis base).[1][2][4][5] This activates the borane hydride for transfer.
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Face Selectivity: The "concave" face of the catalyst is blocked by the bulky phenyl groups, forcing the ketone to approach from the "convex" face, resulting in high ee.
Catalytic Cycle Diagram
Figure 2: The catalytic cycle of the Corey-Bakshi-Shibata reduction.
References
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][5] Journal of the American Chemical Society, 109(18), 5551–5553. Link[1]
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Itsuno, S., et al. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-phenylpropan-1-ol and borane.[1] Journal of the Chemical Society, Chemical Communications, (8), 469-470. Link[1]
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Sigma-Aldrich. Product Specification: (S)-(−)-2-Amino-1,1,3-triphenyl-1-propanol.[1] Link[1]
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Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[6] Angewandte Chemie International Edition, 37(15), 1986–2012. Link[1]
